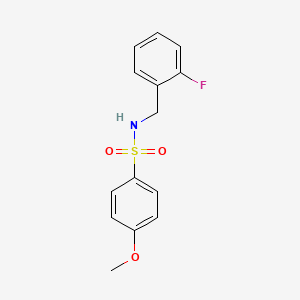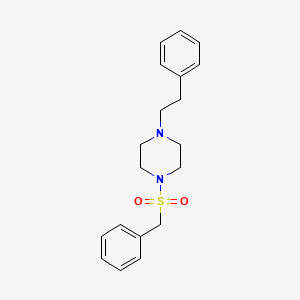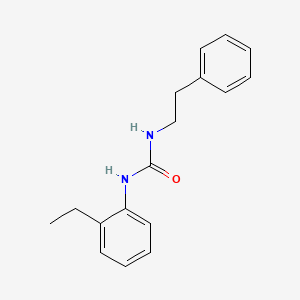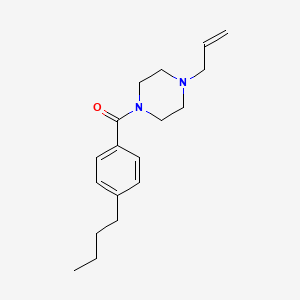![molecular formula C14H21NO3S B4423387 4-[(4-butylphenyl)sulfonyl]morpholine](/img/structure/B4423387.png)
4-[(4-butylphenyl)sulfonyl]morpholine
Übersicht
Beschreibung
4-[(4-butylphenyl)sulfonyl]morpholine, also known as BMS-986020, is a small molecule drug candidate that has been developed for the treatment of inflammatory diseases, such as osteoarthritis and rheumatoid arthritis.
Wirkmechanismus
4-[(4-butylphenyl)sulfonyl]morpholine works by inhibiting the activity of PDE4, an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in immune cells. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and chemokines. This compound also inhibits the activity of ICE, an enzyme that is involved in the processing of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and joint damage in animal models of arthritis. It also reduces the levels of pro-inflammatory cytokines and chemokines in the synovial fluid of arthritic joints. This compound has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-butylphenyl)sulfonyl]morpholine has several advantages as a potential treatment for inflammatory diseases. It has demonstrated significant efficacy in preclinical studies, and its mechanism of action is well-understood. This compound has also been found to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, there are some limitations to its use in lab experiments. This compound is a small molecule drug candidate, and as such, it may have limited bioavailability and may be subject to rapid metabolism and elimination in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(4-butylphenyl)sulfonyl]morpholine. One potential direction is the optimization of its pharmacokinetic properties, such as improving its bioavailability and reducing its metabolism and elimination. Another direction is the evaluation of its efficacy in clinical trials, particularly in patients with osteoarthritis and rheumatoid arthritis. This compound may also have potential applications in other inflammatory diseases, such as psoriasis and inflammatory bowel disease, which could be explored in future studies. Finally, the development of novel PDE4 inhibitors, based on the structure of this compound, could lead to the discovery of more effective and selective anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
4-[(4-butylphenyl)sulfonyl]morpholine has been extensively studied for its anti-inflammatory properties, particularly in the treatment of osteoarthritis and rheumatoid arthritis. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase 4 (PDE4) and interleukin-1β-converting enzyme (ICE), which are involved in the inflammatory response. In preclinical studies, this compound has demonstrated significant efficacy in reducing inflammation and joint damage in animal models of arthritis.
Eigenschaften
IUPAC Name |
4-(4-butylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-3-4-13-5-7-14(8-6-13)19(16,17)15-9-11-18-12-10-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUQRMKWHPVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4423318.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1-isoxazol-3-ylethyl)(methyl)amino]acetamide](/img/structure/B4423335.png)

![N-{4-[(allylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4423349.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4423368.png)
![1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4423375.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423378.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4423405.png)

